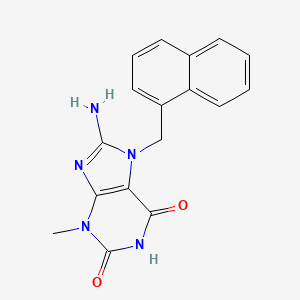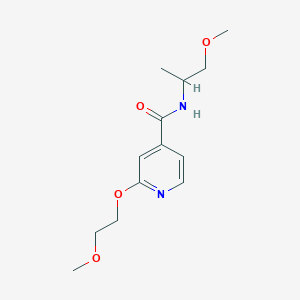
2-(2-methoxyethoxy)-N-(1-methoxypropan-2-yl)isonicotinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-methoxyethoxy)-N-(1-methoxypropan-2-yl)isonicotinamide, also known as A-438079, is a chemical compound that has been extensively studied in the field of neuroscience. It is a selective antagonist of the P2X7 receptor, which is a type of ion channel that is found in various cells of the body, including immune cells, neurons, and glial cells. The P2X7 receptor has been implicated in several physiological and pathological processes, including inflammation, pain, and neurodegeneration. Therefore, A-438079 has been investigated as a potential therapeutic agent for various diseases.
Mecanismo De Acción
2-(2-methoxyethoxy)-N-(1-methoxypropan-2-yl)isonicotinamide acts as a selective antagonist of the P2X7 receptor, which is a ligand-gated ion channel that is activated by extracellular ATP. The P2X7 receptor is expressed on various cells of the body, including immune cells, neurons, and glial cells. Activation of the P2X7 receptor has been implicated in various physiological and pathological processes, including inflammation, pain, and neurodegeneration. 2-(2-methoxyethoxy)-N-(1-methoxypropan-2-yl)isonicotinamide blocks the activation of the P2X7 receptor, thereby reducing the downstream effects of its activation.
Biochemical and Physiological Effects:
2-(2-methoxyethoxy)-N-(1-methoxypropan-2-yl)isonicotinamide has been shown to have several biochemical and physiological effects in preclinical models. In animal models of neuropathic pain, 2-(2-methoxyethoxy)-N-(1-methoxypropan-2-yl)isonicotinamide has been shown to reduce the expression of pro-inflammatory cytokines, such as TNF-alpha and IL-1beta, and increase the expression of anti-inflammatory cytokines, such as IL-10. In models of inflammation, 2-(2-methoxyethoxy)-N-(1-methoxypropan-2-yl)isonicotinamide has been shown to reduce the production of pro-inflammatory cytokines and decrease tissue damage. In models of neurodegeneration, 2-(2-methoxyethoxy)-N-(1-methoxypropan-2-yl)isonicotinamide has been shown to protect against neuronal cell death and improve cognitive function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-(2-methoxyethoxy)-N-(1-methoxypropan-2-yl)isonicotinamide in lab experiments is its selectivity for the P2X7 receptor, which allows for the specific targeting of this receptor without affecting other receptors or ion channels. Another advantage is its ability to penetrate the blood-brain barrier, which allows for its use in studies of neurological diseases. One limitation of using 2-(2-methoxyethoxy)-N-(1-methoxypropan-2-yl)isonicotinamide is its relatively low potency, which may require higher doses or longer treatment durations in some experiments.
Direcciones Futuras
There are several future directions for the study of 2-(2-methoxyethoxy)-N-(1-methoxypropan-2-yl)isonicotinamide. One direction is the investigation of its potential therapeutic effects in clinical trials for various diseases, including neuropathic pain, inflammation, and neurodegeneration. Another direction is the development of more potent and selective P2X7 receptor antagonists, which may have improved efficacy and fewer side effects. Additionally, the role of the P2X7 receptor in other physiological and pathological processes, such as cancer and cardiovascular disease, may be further elucidated using 2-(2-methoxyethoxy)-N-(1-methoxypropan-2-yl)isonicotinamide and other P2X7 receptor antagonists.
Métodos De Síntesis
The synthesis of 2-(2-methoxyethoxy)-N-(1-methoxypropan-2-yl)isonicotinamide involves several steps, including the reaction of 2-bromoethanol with sodium hydride, followed by the reaction of the resulting compound with 2-chloro-N-(1-methoxypropan-2-yl)nicotinamide. The final step involves the reaction of the intermediate with sodium methoxide in methanol to yield 2-(2-methoxyethoxy)-N-(1-methoxypropan-2-yl)isonicotinamide.
Aplicaciones Científicas De Investigación
2-(2-methoxyethoxy)-N-(1-methoxypropan-2-yl)isonicotinamide has been extensively studied in preclinical models of various diseases, including pain, inflammation, and neurodegeneration. In animal models of neuropathic pain, 2-(2-methoxyethoxy)-N-(1-methoxypropan-2-yl)isonicotinamide has been shown to reduce pain behavior and improve motor function. In models of inflammation, 2-(2-methoxyethoxy)-N-(1-methoxypropan-2-yl)isonicotinamide has been shown to decrease the production of pro-inflammatory cytokines and reduce tissue damage. In models of neurodegeneration, 2-(2-methoxyethoxy)-N-(1-methoxypropan-2-yl)isonicotinamide has been shown to protect against neuronal cell death and improve cognitive function.
Propiedades
IUPAC Name |
2-(2-methoxyethoxy)-N-(1-methoxypropan-2-yl)pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O4/c1-10(9-18-3)15-13(16)11-4-5-14-12(8-11)19-7-6-17-2/h4-5,8,10H,6-7,9H2,1-3H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXZXXBOLOMRMDL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC)NC(=O)C1=CC(=NC=C1)OCCOC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-methoxyethoxy)-N-(1-methoxypropan-2-yl)isonicotinamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


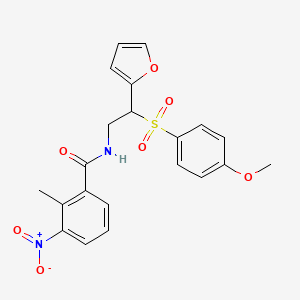

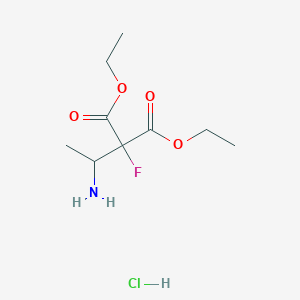
![2-{2-[(4-chlorophenyl)sulfanyl]acetyl}-N-cyclohexyl-1-hydrazinecarboxamide](/img/structure/B2501845.png)
![N-(3,4-dimethoxyphenyl)-2-(7-(furan-2-yl)-2-morpholino-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2501846.png)
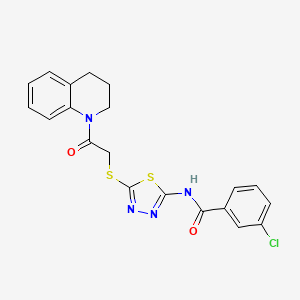
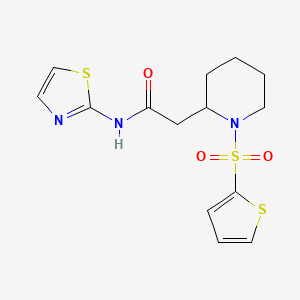
![1-{[3-(2-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-propyl-1,2,3,4-tetrahydroquinazoline-2,4-dione](/img/structure/B2501852.png)


![[(E)-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-phenylmethylidene]amino]urea](/img/structure/B2501859.png)

